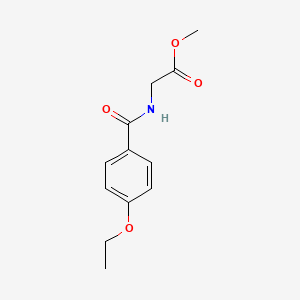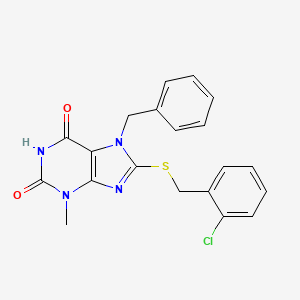![molecular formula C20H22ClN3O2 B11990693 methyl 4-[(E)-{[4-(2-chlorobenzyl)piperazin-1-yl]imino}methyl]benzoate](/img/structure/B11990693.png)
methyl 4-[(E)-{[4-(2-chlorobenzyl)piperazin-1-yl]imino}methyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-(2-CHLORO-BENZYL)-PIPERAZIN-1-YLIMINO)-METHYL)-BENZOIC ACID METHYL ESTER is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(2-CHLORO-BENZYL)-PIPERAZIN-1-YLIMINO)-METHYL)-BENZOIC ACID METHYL ESTER typically involves the following steps:
Formation of the piperazine derivative: This step involves the reaction of piperazine with 2-chlorobenzyl chloride under basic conditions to form 4-(2-chlorobenzyl)piperazine.
Imine formation: The piperazine derivative is then reacted with 4-formylbenzoic acid methyl ester in the presence of a suitable catalyst to form the imine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the benzyl group.
Reduction: Reduction reactions can occur at the imine group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include oxidized derivatives of the piperazine ring or benzyl group.
Reduction: The major product would be the corresponding amine derivative.
Substitution: Substituted derivatives at the chlorobenzyl group.
Aplicaciones Científicas De Investigación
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules in organic chemistry.
Biology
In biological research, it may be used to study the interactions of piperazine derivatives with biological targets.
Medicine
The compound could be investigated for its potential therapeutic effects, particularly in the development of new drugs for various diseases.
Industry
In the industrial sector, it may be used in the production of pharmaceuticals or as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 4-((4-(2-CHLORO-BENZYL)-PIPERAZIN-1-YLIMINO)-METHYL)-BENZOIC ACID METHYL ESTER would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors or enzymes in the body, leading to a range of pharmacological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Chlorobenzyl)piperazine: A precursor in the synthesis of the compound.
4-Formylbenzoic acid methyl ester: Another precursor used in the synthesis.
Uniqueness
The uniqueness of 4-((4-(2-CHLORO-BENZYL)-PIPERAZIN-1-YLIMINO)-METHYL)-BENZOIC ACID METHYL ESTER lies in its specific structure, which may confer unique pharmacological properties compared to other piperazine derivatives
Propiedades
Fórmula molecular |
C20H22ClN3O2 |
|---|---|
Peso molecular |
371.9 g/mol |
Nombre IUPAC |
methyl 4-[(E)-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]iminomethyl]benzoate |
InChI |
InChI=1S/C20H22ClN3O2/c1-26-20(25)17-8-6-16(7-9-17)14-22-24-12-10-23(11-13-24)15-18-4-2-3-5-19(18)21/h2-9,14H,10-13,15H2,1H3/b22-14+ |
Clave InChI |
SIBSISCNTXQXEG-HYARGMPZSA-N |
SMILES isomérico |
COC(=O)C1=CC=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=CC=C3Cl |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




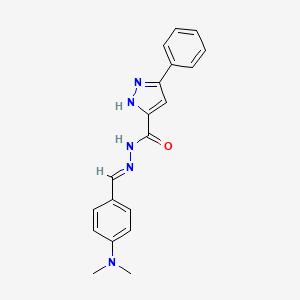
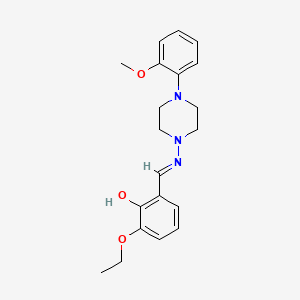
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11990653.png)
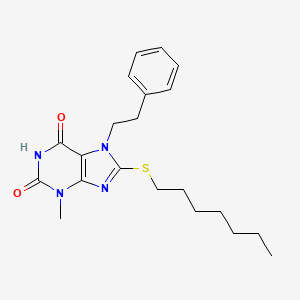

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11990669.png)
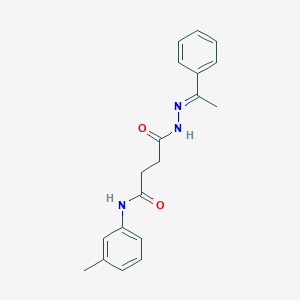

![3-(2-chlorophenyl)-N'-[(E)-(2-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11990698.png)

